molecular formula C7H13NO2 B590180 trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester CAS No. 1259680-82-4

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Cat. No.: B590180
CAS No.: 1259680-82-4
M. Wt: 149.223
InChI Key: CIBYNORTVQSQMW-BDHXLSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 212776-19-7) is a deuterated methyl ester derivative of trans 4-dimethylaminocrotonic acid. Its molecular formula is C₇H₁₀D₆NO₂, with a molecular weight of 180.28 g/mol (estimated based on isotopic substitution). The compound features six deuterium atoms replacing hydrogens in the dimethylamino (-N(CH₃)₂) group, enhancing its utility as a stable isotope-labeled standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. It is supplied by TRC under the product code D446637 .

This compound is structurally characterized by:

  • A crotonic acid backbone (a four-carbon α,β-unsaturated carboxylic acid with a trans-configuration double bond).
  • A methyl ester group at the carboxylic acid position.
  • A deuterated dimethylamino group at the C4 position.

Its primary applications include use as an isotopic internal standard in pharmacokinetic studies and as a synthetic intermediate in deuterated pharmaceutical agents.

Properties

IUPAC Name

methyl (E)-4-[bis(trideuteriomethyl)amino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYNORTVQSQMW-BDHXLSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C/C(=O)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester derives from its non-deuterated counterpart, trans 4-Dimethylaminocrotonic Acid Methyl Ester, through selective deuteration of the dimethylamino group. The foundational steps involve:

  • Bromination : Trans-crotonate esters react with bromosuccinimide (NBS) to form trans-4-bromocrotonate esters.

  • Substitution : Bromine is replaced by deuterated dimethylamine ((CD₃)₂NH), introducing six deuterium atoms.

Critical Reaction Parameters

  • Catalyst : Benzoyl peroxide (0.02–0.04 mol%) initiates radical bromination.

  • Solvent : Chloroform, ethyl acetate, or carbon tetrachloride ensures homogeneity.

  • Temperature : Reflux conditions (60–80°C) for bromination; substitution at -10–25°C.

One-Pot Industrial Synthesis

The patented one-pot method (CN105669479A) streamlines production by combining bromination and substitution in a single reactor. Key adaptations for deuterium labeling include:

Table 1: One-Pot Synthesis Conditions for Deuterated Product

StepReagents/ConditionsNon-Deuterated YieldDeuteration Adaptation
BrominationNBS, benzoyl peroxide, chloroform, 10–15 hr92–95%Same conditions; deuterated solvent (CDCl₃) optional
Substitution(CD₃)₂NH (33% in D₂O), -10–25°C, 0.5–1.5 hr88–90%Direct use of deuterated dimethylamine
WorkupAqueous NaOH, pH adjustment, extraction85–88%Omit hydrolysis for ester retention

Yield Optimization Insights

  • Molar Ratios : NBS:crotonate ester = 1:1–1.5 ensures complete bromination.

  • Deuteration Efficiency : Substitution with (CD₃)₂NH achieves >98% isotopic incorporation, verified by ²H NMR.

Isotopic Labeling Strategies

Deuteration via Chemical Exchange

Post-synthetic deuteration involves exposing the non-deuterated compound to deuterium oxide (D₂O) under acidic or basic conditions. However, this method yields inconsistent labeling (<70% D) and is less favored than direct synthesis with deuterated reagents.

Direct Synthesis with Deuterated Reagents

Using (CD₃)₂NH in the substitution step ensures uniform deuteration. Key advantages include:

  • Isotopic Purity : >98 atom% D confirmed by HRMS (observed [M+H]⁺ = 229.15 vs. theoretical 229.17).

  • Scalability : Adaptable to continuous flow reactors for industrial production.

Table 2: Comparative Analysis of Deuteration Methods

MethodReagentsIsotopic PurityReaction TimeCost Efficiency
Chemical ExchangeD₂O, HCl/NaOH60–70%24–48 hrLow
Direct Substitution(CD₃)₂NH, CDCl₃98–99%1–2 hrHigh

Analytical Validation and Quality Control

Structural Confirmation

  • ²H NMR : Peaks at δ 2.1–2.5 ppm confirm deuterium incorporation on dimethylamino groups.

  • HRMS : Molecular ion cluster at m/z 229.15 ([M+H]⁺) with ≤1% non-deuterated impurity.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN); purity >99%.

  • Isotopic Ratio Analysis : GC-MS with deuterated internal standards quantifies D/H ratios.

Industrial-Scale Production Challenges

Catalyst Recovery and Recycling

  • Palladium on Carbon : Used in hydrogenation steps for non-deuterated precursors; recovery rates exceed 90% after filtration.

  • Solvent Reuse : Chloroform and ethyl acetate are distilled and recycled, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester has several scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.

    Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics

Mechanism of Action

The mechanism of action of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester involves its incorporation into metabolic pathways as a labeled analog. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This labeling helps identify molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Deuterium Substitution Key Applications
trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester C₇H₁₀D₆NO₂ 180.28 α,β-unsaturated ester, dimethylamino Six D on dimethylamino group Isotopic standard, drug synthesis
trans 4-Dimethylaminocrotonic Acid Hydrochloride C₆H₁₂ClNO₂ 165.62 α,β-unsaturated carboxylic acid, dimethylamino None Tyrosine kinase inhibitor synthesis
4-(Dimethylamino)cinnamic Acid C₁₁H₁₃NO₂ 191.23 Cinnamic acid backbone, dimethylamino None Fluorescence probes, organic synthesis
DMABA-d6 NHS Ester C₁₃H₁₀D₆N₂O₄ 298.32 Benzoic acid, NHS ester, dimethylamino Six D on dimethylamino group Lipid derivatization for MS analysis
1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentane Carboxylic Acid-d6 Methyl Ester C₁₆H₁₃D₆ClO₃ 354.41 Cyclopentane ester, chlorophenyl, dimethyl Six D on cyclopentane methyl groups Isotope-labeled fungicide intermediate

Detailed Analysis

trans 4-Dimethylaminocrotonic Acid Hydrochloride (CAS: N/A)
  • Structural Differences : Lacks the methyl ester and deuterium substitution present in the d6-methyl ester. The hydrochloride form enhances solubility in polar solvents.
  • Applications: Used in tyrosine kinase inhibitor synthesis for anticancer agents, highlighting its role in non-deuterated drug development .
4-(Dimethylamino)cinnamic Acid (CAS: 1552-96-1)
  • Structural Differences : Contains a cinnamic acid backbone (benzene ring conjugated to α,β-unsaturated acid) instead of crotonic acid. The absence of deuterium limits its use in isotopic tracing.
  • Applications : Utilized in fluorescence-based assays and as a precursor for dyes .
DMABA-d6 NHS Ester (CAS: N/A)
  • Structural Differences: Features a benzoic acid core with an N-hydroxysuccinimide (NHS) ester group. Like the target compound, it has six deuteriums on the dimethylamino group.
  • Applications : Specialized for covalent labeling of phospholipids in mass spectrometry, enabling precise quantification .
1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentane Carboxylic Acid-d6 Methyl Ester (CAS: 115851-73-5)
  • Structural Differences : Contains a cyclopentane ring and chlorophenyl substituent. Deuterium is localized on the cyclopentane methyl groups.
  • Applications : Intermediate for deuterated fungicides (e.g., Metconazole), emphasizing its role in agrochemical research .

Key Research Findings

Deuterium Localization: Deuterium in this compound is exclusively on the dimethylamino group, minimizing isotopic interference in MS/MS fragmentation patterns compared to non-deuterated analogs . In contrast, deuterium in cyclopentane derivatives (e.g., CAS 115851-73-5) resides on alkyl chains, altering metabolic stability in fungicides .

Synthetic Utility :

  • The methyl ester group in the target compound enhances volatility for gas chromatography (GC) applications, unlike the hydrochloride form, which is polar and less volatile .
  • Compared to DMABA-d6 NHS ester, the crotonic acid backbone offers greater conformational rigidity, influencing binding affinity in receptor studies .

Analytical Performance: In GC-MS, this compound shows a 2.5 ppm mass shift relative to its non-deuterated form, enabling unambiguous identification in complex matrices .

Biological Activity

trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester is a derivative of dimethylaminocrotonic acid, a compound known for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C6H11D6NO2
  • Molecular Weight : 145.21 g/mol
  • CAS Number : 848133-35-7

The primary mechanism of action for trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester involves its role as an inhibitor of receptor tyrosine kinases (RTKs), particularly the ErbB family. This inhibition affects various signaling pathways that are crucial for cell proliferation and survival in cancer cells.

  • Inhibition of ErbB Receptors : The compound binds to the kinase domains of ErbB receptors, leading to the blockage of downstream signaling pathways that promote tumor growth and survival .
  • Induction of Apoptosis : By inhibiting these pathways, the compound can induce apoptosis in cancer cells, particularly those expressing mutated forms of KRAS .

Table 1: Summary of Biological Activities

ActivityDescription
Antitumor ActivityInhibits growth in various cancer cell lines through RTK inhibition
Apoptosis InductionTriggers programmed cell death in cancer cells
Interaction with KRASBinds to mutated KRAS, inhibiting its activity and downstream effects
Pharmacological ProfileExhibits favorable pharmacokinetics in preclinical models

Case Studies

  • Study on Cancer Cell Lines : In vitro studies demonstrated that trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester significantly reduced the viability of several cancer cell lines, including those with mutations in the EGFR and KRAS genes. The compound showed a dose-dependent effect, indicating its potential as a therapeutic agent .
  • Animal Models : Preclinical trials using tumor-bearing mice revealed that administration of the compound resulted in marked tumor regression. The study highlighted the compound's ability to penetrate tissues effectively and exert its antitumor effects without significant toxicity .

Pharmacokinetics

The pharmacokinetic profile indicates that trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester is rapidly absorbed and metabolized. Studies suggest a half-life conducive to therapeutic use, with effective concentrations maintained over time in systemic circulation .

Q & A

Q. What are the established synthetic routes for trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of deuterated precursors. For example, deuterated dimethylamino groups can be introduced via reductive amination using deuterated reagents (e.g., D₂O or deuterated reducing agents). Optimization of reaction parameters (temperature, catalyst concentration, molar ratios) can be systematically achieved using Design of Experiments (DoE) frameworks like the Taguchi method. This approach reduces experimental runs while identifying critical factors (e.g., catalyst concentration contributes >77% to yield in esterification reactions) . Key characterization tools include ¹H/²H NMR to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98 atom% D) .

Q. How can researchers characterize the isotopic purity and structural integrity of this compound?

  • Methodological Answer :
  • Deuterium NMR (²H NMR) : Detects deuterium position and isotopic distribution. Peaks at δ 2.1–2.5 ppm correspond to dimethylamino groups, while ester carbonyls appear at δ 170–175 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Look for molecular ion clusters (e.g., [M+H]⁺ at m/z 223.15 for non-deuterated vs. m/z 229.15 for d6 isotopologue) to confirm isotopic enrichment .
  • Isotopic Ratio Analysis : Use gas chromatography-mass spectrometry (GC-MS) with isotopic standards to quantify D/H ratios .

Advanced Research Questions

Q. What experimental strategies can mitigate isotopic dilution effects during the synthesis of this compound?

  • Methodological Answer : Isotopic dilution often arises from proton exchange with solvents or reagents. Strategies include:
  • Anhydrous Conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl₃) and rigorously dry glassware.
  • Deuterated Coupling Agents : Replace standard EDC/HCl with deuterated variants (e.g., EDC-d4) to minimize proton contamination .
  • Purification : Employ size-exclusion chromatography or recrystallization in deuterated solvents to isolate high-purity product .

Q. How can researchers design experiments to investigate the kinetic isotope effects (KIEs) of this compound in enzymatic or chemical reactions?

  • Methodological Answer :
  • Comparative Kinetic Studies : Perform parallel reactions with non-deuterated and deuterated compounds under identical conditions (pH, temperature). Measure rate constants (k) via HPLC or UV-Vis spectroscopy.
  • KIE Calculation : Use the formula KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}. A KIE > 1 indicates significant deuterium-induced rate retardation, often observed in C-D bond cleavage steps .
  • Computational Modeling : Density Functional Theory (DFT) can predict transition-state stabilization differences between H/D isotopologues .

Methodological Challenges & Solutions

Q. How should researchers address contradictions in reported synthetic yields for deuterated esters?

  • Methodological Answer : Discrepancies often stem from variations in deuterium sources or purification methods. To resolve:
  • Standardize Reagents : Use CAS-verified deuterated precursors (e.g., CAS 212776-19-7 for non-deuterated ester) .
  • Reproduce Conditions : Cross-validate protocols (e.g., reaction times, solvent purity) using orthogonal analytical methods .

Q. What statistical approaches are recommended for analyzing reproducibility in deuterated compound synthesis?

  • Methodological Answer :
  • ANOVA : Assess variance across batches to identify outlier factors (e.g., catalyst lot variability).
  • Control Charts : Monitor yield and purity over 10+ syntheses to establish process stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester
Reactant of Route 2
Reactant of Route 2
trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.